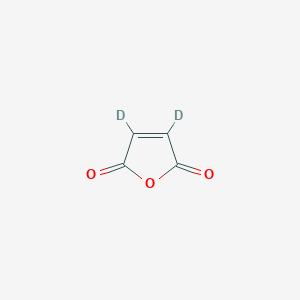

Maleic anhydride-d2

描述

Significance of Isotopic Labeling in Mechanistic Organic Chemistry

Isotopic labeling is a powerful and indispensable technique in the field of mechanistic organic chemistry. ias.ac.inresearchgate.net It involves the substitution of an atom in a reactant molecule with one of its isotopes to trace the journey of that specific atom throughout a chemical reaction. numberanalytics.com This method provides profound insights into how reactions occur, enabling chemists to identify the origin of atoms in products, elucidate reaction pathways, and understand the intricate steps involved in chemical transformations. numberanalytics.comflashcards.world By monitoring the location of the isotopic label in the reaction products, a probable mechanism can be inferred. ias.ac.in

One of the most common isotopes used for this purpose is deuterium (B1214612) (²H or D), the stable, heavier isotope of hydrogen. researchgate.netflashcards.world The use of deuterium is particularly significant due to the large relative mass difference between it and protium (B1232500) (¹H), which can lead to a measurable phenomenon known as the kinetic isotope effect (KIE). researchgate.netflashcards.world The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. flashcards.world Observing a KIE provides strong evidence about the bond-breaking or bond-forming steps at the labeled position in the rate-determining step of the reaction, offering crucial details about the transition state. ias.ac.inflashcards.world

Beyond kinetic studies, isotopic labeling is vital for:

Tracking Metabolic Pathways: In biochemistry, isotopically labeled compounds are used to trace how substrates are converted within biological systems, helping to map out complex metabolic networks. flashcards.world

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to detect the isotopically labeled atoms within a molecule, providing structural information and confirming the position of the label. numberanalytics.comflashcards.world

Studying Reaction Intermediates: By using isotopic labels, chemists can gain evidence for the existence of transient intermediates that may not be directly observable. numberanalytics.com

In essence, isotopic labeling provides a non-invasive yet highly effective method for monitoring atomic and molecular transformations, making it a cornerstone of modern mechanistic investigation. ias.ac.inresearchgate.net

Historical Context and Evolution of Research on Maleic Anhydride-d2

Maleic anhydride (B1165640), with the chemical formula C₂H₂(CO)₂O, is a highly versatile and reactive organic compound first synthesized in the 19th century and made commercially available in 1933. wikipedia.orgresearchgate.net It is characterized by a strained and reactive five-membered ring containing a carbon-carbon double bond and an acid anhydride group. researchgate.net This structure allows it to participate in a wide array of chemical reactions, including polymerization, Diels-Alder cycloadditions, and esterification, making it a crucial raw material in the production of unsaturated polyester (B1180765) resins, coatings, and polymers. wikipedia.orgresearchgate.net

The evolution of research into this compound is intrinsically linked to the development and application of isotopic labeling techniques in the mid-20th century. As chemists sought more sophisticated methods to understand reaction mechanisms, the synthesis of deuterated compounds became increasingly important. researchgate.net The synthesis of this compound provided a specialized tool for probing reactions involving its non-deuterated counterpart.

A key area where this compound has been instrumental is in the study of the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction in organic synthesis. scbt.comresearchgate.net Research has utilized this compound in competitive kinetic studies to investigate the secondary deuterium isotope effect. researchgate.net By reacting a mixture of normal maleic anhydride and this compound with dienes like butadiene, cyclopentadiene (B3395910), and anthracene (B1667546), researchers could precisely measure the relative reaction rates. researchgate.net These studies revealed a small but significant inverse isotope effect, providing deeper insight into the nature of the bonding changes occurring in the transition state of this classic cycloaddition reaction. researchgate.net The application of this compound thus represents a specific and advanced stage in the long history of research into maleic anhydride's reactivity, demonstrating the power of isotopic labeling to refine the understanding of fundamental organic reactions.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₄D₂O₃ scbt.com |

| Molecular Weight | 100.07 g/mol scbt.comisotope.com |

| CAS Number | 33225-51-3 scbt.com |

| Physical Form | Powder sigmaaldrich.com |

| Melting Point | 51-56 °C (lit.) sigmaaldrich.com |

| Boiling Point | 200 °C (lit.) sigmaaldrich.com |

| Isotopic Purity | 98 atom % D sigmaaldrich.com |

| InChI Key | FPYJFEHAWHCUMM-QDNHWIQGSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dideuteriofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)OC1=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514711 | |

| Record name | (~2~H_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-51-3 | |

| Record name | (~2~H_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic anhydride-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of Maleic Anhydride D2

Nuclear Magnetic Resonance (NMR) Spectroscopy of Maleic Anhydride-d2

NMR spectroscopy is another indispensable technique for molecular characterization. The analysis of this compound by both proton (¹H) and carbon-13 (¹³C) NMR reveals distinct features arising from the isotopic labeling.

In the ¹H NMR spectrum of standard maleic anhydride (B1165640), the two chemically equivalent olefinic protons give rise to a sharp singlet. echemi.com The chemical shift of this peak is typically observed between 6.3 and 7.3 ppm, depending on the solvent used. echemi.com

For this compound, the ¹H NMR spectrum is defined by the absence of this characteristic signal. Since the protons have been replaced by deuterium (B1214612), they are not detected in a standard ¹H NMR experiment. Deuterium has a nuclear spin (I=1) and can be observed by ²H NMR, but it is "silent" in ¹H NMR. Therefore, a ¹H NMR spectrum of a pure this compound sample would show only signals from residual protons in the deuterated NMR solvent (e.g., residual CHCl₃ in CDCl₃ at ~7.26 ppm) or from any proton-containing impurities. stanford.edu This straightforward spectral feature makes ¹H NMR an excellent tool for confirming the success of the deuteration reaction and for assessing the isotopic purity of the sample.

The ¹³C NMR spectrum of undeuterated maleic anhydride displays two distinct signals corresponding to the two types of carbon atoms in the molecule: the olefinic carbons (C=C) and the carbonyl carbons (C=O). zbaqchem.comrsc.org

Carbonyl Carbons (C=O): These typically appear in the range of 165-170 ppm. rsc.org

Olefinic Carbons (C=C): These are observed further upfield, generally around 135-137 ppm. rsc.org

In this compound, the chemical shifts of these carbons are very similar to those in the undeuterated compound. However, the signals for the olefinic carbons, which are directly bonded to deuterium, will be affected by C-D coupling. Deuterium (spin I=1) splits the signal of the attached carbon into a triplet (a 1:1:1 pattern) due to one-bond C-D coupling. This coupling is often smaller than the corresponding C-H coupling and can sometimes lead to signal broadening if not fully resolved. The carbonyl carbon signals remain singlets as they are too far from the deuterium atoms to exhibit significant coupling. This fine structure on the olefinic carbon signal is a definitive indicator of deuteration at that position.

The table below summarizes the expected ¹³C NMR data for this compound.

| Carbon Atom | Approximate Chemical Shift (δ) in ppm | Expected Multiplicity |

| Carbonyl (C=O) | 165 - 170 | Singlet |

| Olefinic (C=C) | 135 - 137 | Triplet (due to ¹JC-D coupling) |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the choice of solvent. rsc.orguniversiteitleiden.nl

Utilization of Advanced NMR Techniques for Isomeric Mixture Analysis

While this compound itself does not present isomeric forms, advanced Nuclear Magnetic Resonance (NMR) techniques are crucial for analyzing complex mixtures where it might be a component. For instance, in Diels-Alder reactions involving deuterated maleic anhydride, a variety of stereoisomers can be formed. sapub.orgsfu.ca Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in elucidating the spatial relationships between protons, which is key to assigning endo and exo stereochemistry in the resulting adducts. sapub.orgsfu.ca

In biosynthetic studies, ²H NMR is used to determine the position of deuterium incorporation in complex molecules. For example, feeding experiments with deuterium-labeled C16 maleic anhydride have been used to trace its metabolic fate, with ²H NMR confirming the location of deuterium in the final product. nih.gov The chemical shift of the olefinic deuterons in maleic acid, a related compound, is observed as a singlet around 6.2-6.4 ppm in D₂O, a shift that can be influenced by solvent, temperature, and pH. bipm.org

Rotational Spectroscopy for Precise Molecular Geometry Determination

Rotational spectroscopy, particularly microwave spectroscopy, provides highly precise data on the moments of inertia of a molecule, from which its geometry can be accurately determined. Studies on maleic anhydride and its isotopologues, including the 3,4-d2 species, have been conducted using double resonance modulation (DRM) microwave spectroscopy. researchgate.net These investigations have unequivocally confirmed the planar, C2v symmetry of maleic anhydride in the vapor phase. researchgate.net

By analyzing the rotational spectra of both the normal and the 3,4-d2 species, a complete and independent structural determination for each was achieved. researchgate.net This isotopic substitution allows for the precise location of the atoms within the molecule. The determined bond lengths and angles from these studies are highly consistent between the different isotopologues, with discrepancies for bond lengths being better than 0.0004 Å and for angles better than 0.01°. researchgate.net

Inelastic Neutron Scattering (INS) Spectroscopy for Dynamics and Structure

Inelastic Neutron Scattering (INS) is a powerful technique for studying the vibrational dynamics of molecules, particularly those containing hydrogen, due to hydrogen's large neutron scattering cross-section. stfc.ac.uk In the case of this compound, the substitution of hydrogen with deuterium significantly alters the INS spectrum, providing a means to confirm vibrational mode assignments. researchgate.net

A comprehensive study combining single-crystal neutron diffraction, infrared, Raman, and INS spectroscopy with computational methods has been performed on maleic anhydride. researchgate.net The INS spectra, in conjunction with ab initio calculations, have been instrumental in confirming the assignments of the internal vibrational modes. researchgate.net The use of the deuterated species helps to distinguish between modes involving the movement of the hydrogen/deuterium atoms and those of the heavier atoms in the ring.

Mass Spectrometry for Isotopic Purity and Molecular Fragmentation Studies

Mass spectrometry is a fundamental tool for the analysis of isotopically labeled compounds like this compound. It is used to confirm the molecular weight, which for C₄D₂O₃ is approximately 100.07 g/mol , and to assess the isotopic purity. sigmaaldrich.comscbt.com Suppliers of this compound typically specify an atom % D, for example, 98 atom % D, which is verified by mass spectrometric methods. sigmaaldrich.comisotope.com

Theoretical and Computational Investigations of Maleic Anhydride D2

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the precise three-dimensional arrangement of atoms in maleic anhydride-d2 and its conformational possibilities. These computational methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and geometry. researchgate.netacs.org

A study focusing on the molecular structure of maleic anhydride (B1165640) and its deuterated derivatives utilized gas-phase electron diffraction and microwave spectroscopy, supported by ab initio calculations. researchgate.net The results confirmed a planar heavy-atom equilibrium structure for the molecule. researchgate.net The compatibility between the averaged structural parameters and the individual values for the normal and the 3,4-d2 species was found to be better than 0.0004 Å for distances and 0.01° for angles. researchgate.net

The vibrational motions of this compound can be modeled using force fields, which describe the potential energy of the molecule as a function of its atomic coordinates. Harmonic force fields provide a simplified, yet often adequate, description of molecular vibrations. capes.gov.brnih.gov However, for a more accurate representation that accounts for the non-uniform spacing of vibrational energy levels, anharmonic force fields are necessary. nih.govq-chem.com

Anharmonic corrections to Self-Consistent Field (SCF) and Density Functional Theory (DFT) force fields can be generated through numerical differentiation to obtain cubic and quartic terms. researchgate.net The calculation of anharmonic vibrational frequencies has been explored using second-order vibrational perturbation theory, which can be computationally intensive but yields results in good agreement with experimental data. nih.govuni-mainz.de For maleic anhydride and its deuterated derivatives, including this compound, new vibrational assignments have been proposed based on the band dichroism of crystal spectra in polarized light, which were then tested by a normal-coordinate analysis. researchgate.net

Mean amplitudes of vibration represent the root-mean-square displacement of atoms from their equilibrium positions and are crucial for interpreting electron diffraction data. capes.gov.br For this compound, these values have been calculated and compared with related molecules like furan (B31954) and benzene. capes.gov.br

Approximate methods for calculating mean amplitudes of vibration have been developed to reduce computational cost. scispace.com These methods, based on approximations for the hyperbolic cotangent function, can provide results with high accuracy, often within 0.5% of rigorously calculated values. scispace.com The calculated mean amplitudes for all interatomic distances in this compound provide valuable data for structural analysis. capes.gov.br

Table 1: Calculated Mean Amplitudes of Vibration (Å) for this compound and Related Molecules

| Molecule | Interatomic Distance | Mean Amplitude (Å) |

| This compound | C-D | Data not available |

| This compound | C=C | Data not available |

| This compound | C-O | Data not available |

| This compound | C=O | Data not available |

| Benzene | C-H | 0.077 |

| Benzene | C-C | 0.046 |

| Furan | C-H | Data not available |

| Furan | C-C | Data not available |

| Furan | C-O | Data not available |

Harmonic and Anharmonic Force Field Derivations for Vibrational Analysis

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions involving maleic anhydride and its derivatives. mdpi.comacs.org It allows for the exploration of potential energy surfaces, identification of transition states, and calculation of reaction barriers. mdpi.commountainscholar.org

DFT studies have been employed to analyze the free radical copolymerization of maleic anhydride with various olefins. mdpi.com These calculations help in understanding the preference for alternating reaction modes and can exclude certain side reactions, like the Alder-ene reaction, under specific temperature conditions. mdpi.com The B3LYP functional is a commonly used DFT method for such investigations. hu-berlin.de

In the context of cycloaddition reactions, DFT has been used to study the reaction of maleic anhydride with dienes like butadiene. acs.org These studies compare concerted and stepwise reaction pathways and analyze the energetics of each. acs.org The results indicate that for dienophiles like maleic anhydride, the concerted pathway is often stabilized to a greater extent than the stepwise pathway. acs.org

Molecular Dynamics Simulations of this compound Systems

For instance, MD simulations have been used to investigate the compatibility of polymer blends containing poly(styrene-co-maleic anhydride) (PSMA). researchgate.net These simulations, often employing force fields like COMPASS, can predict miscibility and thermodynamic properties such as the Flory-Huggins interaction parameter. researchgate.net Similarly, MD simulations have been utilized to study the association processes of maleate (B1232345) salts in aqueous solutions, revealing the role of hydrogen bonding in the formation of molecular assemblies. mdpi.com

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools for predicting the outcome of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. mdpi.comresearchgate.net For Diels-Alder reactions involving maleic anhydride and its derivatives, theoretical methods can accurately predict which isomers will be preferentially formed. mdpi.com

DFT calculations at levels like B3LYP/6-31G(d,p) are used to analyze the regioselectivity of Diels-Alder reactions. mdpi.com By examining the Frontier Molecular Orbitals (FMOs) and calculating local reactivity indices, researchers can confirm and explain experimentally observed product distributions. mdpi.com For example, in the reaction of an unsymmetrical diene with an unsymmetrical dienophile, FMO analysis can correctly predict the major regioisomer. mdpi.com

The stereoselectivity of Diels-Alder reactions, such as the preference for the endo product in the reaction of cyclopentadiene (B3395910) with maleic anhydride, is also well-explained by computational models. wikipedia.orgresearchgate.net These models consider secondary orbital interactions that stabilize the endo transition state.

Frontier Molecular Orbital (FMO) Theory Applications in Deuterated Systems

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity and selectivity of pericyclic reactions, such as the Diels-Alder reaction. wikipedia.orgimperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org

In the context of deuterated systems like this compound, FMO theory provides the same fundamental framework for understanding reactivity as in their non-deuterated counterparts. The electronic effects of deuterium (B1214612) substitution are generally small, so the primary HOMO-LUMO interactions governing the reaction remain the same.

FMO theory successfully predicts that the Diels-Alder reaction between cyclopentadiene and maleic anhydride is thermally allowed. wikipedia.org It also explains the preference for the endo product due to favorable secondary orbital interactions between the diene and the electron-withdrawing dienophile. wikipedia.org The theory can be applied to predict how substituents on either the diene or the dienophile will affect the reaction rate and selectivity by altering the energies of the frontier orbitals. nih.gov

Reaction Chemistry and Mechanistic Elucidation Involving Maleic Anhydride D2

Isotopic Effects in Chemical Reactions

Isotopic substitution, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), does not alter the potential energy surface of a reaction. However, due to the mass difference, it does change the zero-point vibrational energies of the bonds involving these isotopes. The C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break. wikipedia.orglibretexts.org This difference in bond energy and vibrational frequency leads to observable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org

Kinetic isotope effects are classified as either primary or secondary. A primary KIE occurs when the isotopically substituted bond is formed or broken in the rate-determining step of the reaction. libretexts.org For C-H bond cleavage, this typically results in a "normal" KIE (kH/kD > 1), with values often ranging from 6 to 10, indicating a significantly slower rate for the deuterated compound. wikipedia.org

Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs. princeton.edu They are further categorized based on the position of the isotope relative to the reaction center. For maleic anhydride-d2, the substitution is at the double bond, which rehybridizes during reactions like the Diels-Alder cycloaddition. This leads to an α-secondary kinetic isotope effect. researchgate.net Such effects arise from changes in the vibrational frequencies of the C-H/C-D bonds as the carbon atom changes hybridization, for example, from sp² in the reactant to sp³ in the transition state and product. princeton.edu A change from sp² to sp³ typically results in an inverse isotope effect (kH/kD < 1), where the deuterated compound reacts faster. princeton.edu

The α-deuterium isotope effect has been a valuable tool for elucidating the mechanisms of cycloaddition reactions involving this compound. In these reactions, the carbon atoms of the double bond in the dienophile change from sp² to sp³ hybridization. princeton.edu Studies involving competitive kinetics of maleic anhydride (B1165640) and this compound with various dienes have been conducted to measure the SKIE. researchgate.net

In the Diels-Alder reaction with dienes like butadiene, cyclopentadiene (B3395910), and anthracene (B1667546), this compound exhibits a small, normal secondary KIE. researchgate.net For instance, in reactions conducted at 25°C, the kH/kD values per deuterium were found to be 1.01 with butadiene, 1.03 with cyclopentadiene, and slightly different values in other specific contexts. researchgate.net In another study, the reaction of a rigid [3.3]orthoanthracenophane with this compound showed a large inverse secondary kinetic isotope effect, with a kH₂/kD₂ value of 0.78. researchgate.net This inverse effect is significant as it suggests a substantial change in the out-of-plane bending vibrations at the transition state, consistent with a change to sp³ hybridization. princeton.eduresearchgate.net

| Diene | kH/kD (per Deuterium) | Reference |

|---|---|---|

| Butadiene | 1.01 | researchgate.net |

| Cyclopentadiene | 1.03 | researchgate.net |

| Orthonaphtho[3.3]orthoanthracenophane | 0.78 (kH₂/kD₂) | researchgate.net |

| Anthracene | 0.96 (kH₂/kD₂) | researchgate.net |

The substitution of hydrogen with deuterium in maleic anhydride directly influences reaction rates. As seen in the KIE studies, the effect can be either a slight rate decrease (normal KIE) or a more significant rate increase (inverse KIE). researchgate.netresearchgate.net The magnitude and direction of the KIE provide crucial information about the transition state structure. wikipedia.org

For example, the observation of a small normal KIE (kH/kD ≈ 1.01-1.03) in the reaction with butadiene and cyclopentadiene suggests a transition state that is "early" or "reactant-like," where the rehybridization from sp² to sp³ has not progressed significantly. researchgate.net Conversely, the large inverse KIE (kH₂/kD₂ = 0.78) observed with the rigid naphthalenophane indicates a more "product-like" transition state where the sp³ character is more developed. researchgate.net Deuteration can therefore serve as a sensitive probe for the position of the transition state along the reaction coordinate. wikipedia.org Beyond just rates, deuteration can also influence equilibrium positions in reversible reactions. researchgate.net

Investigation of α-Deuterium Isotope Effects in Cycloaddition Reactions

Cycloaddition Reactions: Diels-Alder Chemistry of this compound

The Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring, is one of the most studied and synthetically useful reactions in organic chemistry. anu.edu.au Maleic anhydride is a classic, highly reactive dienophile often used in these reactions. libretexts.org The use of this compound provides a lens through which to examine the finer mechanistic details of this process. researchgate.netresearchgate.net

The Diels-Alder reaction is known for its stereoselectivity, often favoring the endo product over the exo product, a principle known as the Alder Endo Rule. rsc.orgmasterorganicchemistry.com This preference is typically explained by secondary orbital interactions that stabilize the endo transition state. masterorganicchemistry.com While studies often focus on deuterating the diene, the principles apply to the dienophile as well. For example, the reaction between (Z,Z)-1,4-dideutero-1,3-butadiene and (non-deuterated) maleic anhydride is strongly endo-selective, with an endo:exo ratio of 85:15. rsc.orgnih.gov

Mechanistic studies using this compound have been pivotal in understanding the nature of the Diels-Alder transition state. The measurement of α-secondary KIEs helps to determine whether the reaction proceeds through a synchronous (both new σ-bonds form simultaneously) or asynchronous (one bond forms faster than the other) concerted mechanism, or a stepwise mechanism involving a discrete intermediate. researchgate.netresearchgate.net

The small KIEs observed in reactions with simpler dienes support a concerted, synchronous mechanism with an early transition state. researchgate.net In these cases, the degree of C-D bond distortion at the transition state is minimal. researchgate.net Furthermore, studies on the reverse Diels-Alder reaction (retro-Diels-Alder) of the adduct formed from 2-methylfuran (B129897) and maleic anhydride utilized a deuterium isotope effect to demonstrate that both C-C bonds break simultaneously, reinforcing the concept of a concerted pathway. osti.gov The inverse KIE found in the reaction with a constrained anthracenophane provides evidence for a more advanced, product-like transition state, illustrating that the transition state structure is not universal but depends on the specific reactants. researchgate.net These findings highlight the power of this compound as a mechanistic tool to probe the subtle geometric and electronic changes that occur during a chemical reaction.

Computational Validation of Reaction Mechanisms in Diels-Alder Adduct Formation

The Diels-Alder reaction, a cornerstone of organic synthesis for creating six-membered rings, has been the subject of extensive computational investigation to clarify its mechanism. nccr-must.ch Theoretical studies, particularly those using Density Functional Theory (DFT), are crucial for determining whether a reaction proceeds through a concerted or stepwise mechanism and for understanding the origins of stereoselectivity. nccr-must.chresearchgate.net

Computational models are frequently employed to analyze the transition states (TS) of the Diels-Alder reaction involving maleic anhydride. nccr-must.ch For the neutral reaction between a diene and maleic anhydride, DFT calculations consistently predict a concerted, though not necessarily synchronous, mechanism. nccr-must.chresearchgate.net This means the new σ-bonds are formed in a single step, but not necessarily at the exact same time. nccr-must.ch The degree of asynchronicity in the transition state geometry can influence the reaction rate. nccr-must.ch In contrast, cationic Diels-Alder reactions can proceed via either a concerted or a stepwise pathway, involving a distinct intermediate. nccr-must.chresearchgate.net

Computational methods have become indispensable for complementing experimental findings, especially in the study of transient species like transition states. anu.edu.au Various levels of theory are used to model these reactions, with methods like M05-2X and MPW1K, in combination with basis sets like 6-311+G(d,p), being found reliable for modeling the potential energy surfaces of different types of dienes reacting with dienophiles. researchgate.net The use of deuterium-labeled reactants, such as deuterated 1,3-butadienes with maleic anhydride, provides a powerful experimental tool for probing stereoselectivity. anu.edu.au The outcomes of these reactions can then be compared with computational predictions to validate the theoretical models. anu.edu.aursc.org For instance, the high endo-selectivity observed in the reaction between butadiene and maleic anhydride has been attributed by computational analysis to unfavorable steric interactions in the exo-transition state pathway. rsc.org

Below is a table summarizing key findings from computational studies on Diels-Alder reactions involving maleic anhydride.

| Diene | Computational Method | Key Finding | Reference |

| 2,3-dibromo-1,3-butadiene | DFT | The neutral reaction is concerted, while the cationic reaction can be concerted or stepwise. | nccr-must.chresearchgate.net |

| 1,3-butadiene | DFT, ab initio MO | Calculations predict moderate to strong endo selectivity, which increases with Lewis acid catalysis. | rsc.org |

| Anthracene | DFT/B3LYP | The heat of reaction (ΔHrxn) was calculated to be -32.95 kcal/mol, indicating an enthalpically favored product. | jocse.org |

| Cyclic five-membered dienes | DFT (B3LYP), CCSD(T) | Semi-empirical methods like AM1 and PM3 were found to be inadequate for predicting reaction outcomes with acetylene (B1199291) as the dienophile. | researchgate.net |

Ring-Opening Reactions of this compound

The anhydride ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental to its use in polymer and synthetic chemistry.

Nucleophilic Ring-Opening Mechanisms (e.g., by Alcohols, Thiols, Amines)

The reaction of maleic anhydride with nucleophiles can proceed through different pathways depending on the nucleophile and reaction conditions. fsu.edu

Amines : The reaction with primary amines can result in two distinct products. Under mild conditions (e.g., heating at 40–70 °C), the reaction typically proceeds via a ring-opening addition, forming an amide bond and a free carboxylic acid group. fsu.edu This transformation increases the hydrophilicity of the resulting molecule. fsu.edu However, at higher temperatures or with the use of dehydrating agents, a substitution reaction (imidization) can occur, yielding a cyclic imide without the formation of a carboxylic acid. fsu.edu

Alcohols : The alcoholysis of cyclic anhydrides, such as maleic anhydride, is a common method for producing monoesters. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring. core.ac.uk This process can be catalyzed by bases or acids. In the absence of a strong catalyst, the reaction is often slower than aminolysis.

Thiols : The reaction between maleic anhydride and thiol-containing compounds proceeds efficiently under mild conditions (25 °C and neutral pH). mdpi.com The mechanism involves a Michael addition of the thiol group to the electron-deficient double bond, followed by the nucleophilic ring-opening of the anhydride by water present in the buffer solution. mdpi.com This results in the formation of a thioether bond and a succinated product. mdpi.com

Acid-Catalyzed and Base-Catalyzed Ring-Opening Processes

Catalysis significantly influences the rate and outcome of ring-opening reactions.

Base-Catalyzed Processes : General base catalysis is a prominent mechanism in the alcoholysis of cyclic anhydrides. core.ac.uk In this pathway, a basic catalyst, such as the amine functionality of an amino alcohol, enhances the nucleophilicity of the attacking alcohol by deprotonating it. core.ac.uk The resulting alkoxide is a much stronger nucleophile than the neutral alcohol, leading to a more rapid ring-opening of the anhydride. core.ac.uk The base-catalyzed pathway is often energetically more favorable than a purely nucleophilic catalysis route where the catalyst itself attacks the anhydride. core.ac.uk

Acid-Catalyzed Processes : Acid catalysis can accelerate ring-opening, particularly in esterification reactions. The acid protonates one of the carbonyl oxygen atoms of the anhydride, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like an alcohol. This mechanism is central to the esterification of maleic anhydride with alcohols to form monoesters, which can then undergo a second, slower esterification step. pan.pl In the presence of water, acid can also catalyze the hydrolysis of the anhydride ring to form maleic acid. diva-portal.org

Esterification Kinetics and Mechanisms with Deuterated Maleic Anhydride

While specific kinetic studies on this compound are not widely reported, the extensive research on the esterification of non-deuterated maleic anhydride provides a foundational understanding of the mechanism and kinetics. Isotopic labeling with deuterium would primarily be used to investigate kinetic isotope effects, offering deeper insight into the rate-determining steps of the reaction.

The esterification of maleic anhydride with an alcohol is a two-stage process. pan.pl

Stage 1 : A rapid and essentially complete reaction occurs where one molecule of alcohol attacks the anhydride ring to form a monoester (e.g., monobutyl maleate). pan.pl

Stage 2 : This is a slower, reversible reaction where a second molecule of alcohol esterifies the free carboxylic acid group of the monoester to form a diester (e.g., dibutyl maleate). pan.pl This second stage is the rate-controlling step and typically requires a catalyst. pan.plresearchgate.net

Kinetic investigations show that the second stage generally follows second-order kinetics with respect to both the monoester and the alcohol. pan.plresearcher.life The reaction rate is significantly influenced by the type of acidic catalyst used and the reaction temperature, with the temperature dependence following the Arrhenius equation. pan.plresearcher.life

The table below presents findings from kinetic studies on the esterification of maleic anhydride with various alcohols.

| Alcohol | Catalyst | Temperature Range (K) | Key Kinetic Finding | Reference |

| Butan-1-ol, Butan-2-ol | Sulfuric acid, Phosphotungstic acid, Dowex 50WX8 | 383-413 | The reaction is second-order with respect to both acid and alcohol. Phosphotungstic acid was the most active catalyst. | pan.plresearcher.life |

| Octyl, Decyl, Dodecyl alcohol | Dowex ion exchange resin | N/A | Although a bimolecular reaction, first-order kinetics with respect to the acid was observed. The activation energy was 58.71 kJ/mol. | researchgate.net |

| Castor Oil | Autocatalytic (no external catalyst) | 353-373 | The reaction follows first-order kinetics with respect to the anhydride concentration at temperatures below 100°C. | core.ac.ukplapiqui.edu.ar |

Oxidation and Reduction Reactions

Catalytic Hydrogenation Studies and Product Selectivity

The catalytic hydrogenation of this compound and its non-deuterated counterpart can yield a variety of valuable chemical products. The selectivity of the reaction is highly dependent on the catalyst system, solvent, and reaction conditions such as temperature and pressure. researchgate.netsciengine.com

Key products from the hydrogenation of maleic anhydride include:

Succinic Anhydride-d2 : The selective hydrogenation of the carbon-carbon double bond.

γ-Butyrolactone (GBL) : Hydrogenation of the C=C bond and one of the C=O groups.

Tetrahydrofuran (B95107) (THF) : Complete hydrogenation of the C=C bond and both C=O groups.

Studies specifically involving isotopically labeled maleic anhydride have been conducted. For instance, [1-13C]this compound was hydrogenated to produce [1-13C]succinic anhydride-d2, which was subsequently used to generate hyperpolarized [1-13C]succinate for imaging applications. rsc.orgchemrxiv.org This reaction highlights the selective reduction of the double bond while leaving the anhydride ring intact.

Product selectivity is dictated by the choice of catalyst.

Palladium (Pd) catalysts (e.g., Pd/Al2O3) are highly effective for the selective hydrogenation of maleic anhydride to succinic anhydride, often achieving complete conversion and 100% selectivity under optimized conditions (e.g., 90 °C, 5 bar H2). researchgate.net

Nickel (Ni) catalysts (e.g., Raney Ni) also show high selectivity for succinic anhydride at temperatures below 130 °C. researchgate.net The polarity of the solvent plays a role, with high-polarity solvents favoring the formation of succinic anhydride. researchgate.net

Ruthenium (Ru) catalysts are often employed for the further reduction to γ-butyrolactone (GBL) and tetrahydrofuran (THF). sciengine.comgoogle.com For example, a Ru/PPh3/EGD catalytic system has been shown to be highly active for the hydrogenation of maleic anhydride to GBL. sciengine.com A two-stage process using a catalyst like Pd/Al2O3 in the first stage to produce succinic anhydride and/or GBL, followed by a second stage with a ruthenium-containing catalyst, can be used to synthesize 1,4-butanediol. google.com

The following table summarizes the product selectivity for various catalytic systems in the hydrogenation of maleic anhydride.

| Catalyst System | Solvent | Temperature (°C) | H2 Pressure | Primary Product(s) | Reference(s) |

| Pd/Al2O3 | N/A | 90 | 5 bar | Succinic Anhydride (100% selectivity) | researchgate.net |

| Raney Ni | Acetic Anhydride | 100 | 2.5 MPa | Succinic Anhydride (100% selectivity) | researchgate.net |

| RuCl3/PPh3/EGD | Ethylene (B1197577) glycol dimethyl ether (EGD) | 130 | 5.0 MPa | γ-Butyrolactone (GBL) (91.9% selectivity) | sciengine.com |

| Ni-Mo-Cr oxide | N/A | 225-275 | 500-12,000 psi | Tetrahydrofuran (THF), GBL | google.com |

| Cu-ZnO-ZrO2/H-Y zeolite | N/A | 220 | 50 bar | Tetrahydrofuran (THF) (55% selectivity) | researchgate.net |

Selective Oxidation Pathways and Reaction Intermediates

The oxidation of maleic anhydride can proceed through various pathways, depending on the oxidant and reaction conditions. One notable pathway involves the reaction with hydrogen peroxide to form peroxy acids, which are potent oxidizing agents themselves.

In a well-documented process, maleic anhydride reacts with hydrogen peroxide to form an intermediate known as maleic acid peroxide. nih.govacs.org This reaction is typically fast and is often controlled by the rate at which hydrogen peroxide is added to the reaction mixture. nih.govnoaa.gov The resulting maleic acid peroxide is a key intermediate that can then participate in further oxidation reactions, such as the epoxidation of alkenes. nih.govacs.orgnoaa.gov The general mechanism involves the initial formation of the peroxy acid from the anhydride, which then transfers an oxygen atom to a substrate like an alkene, proceeding through a transition state to form an epoxide. nih.govacs.org

Table 1: Intermediates in the Oxidation of Maleic Anhydride

| Reactant | Oxidant | Intermediate | Reaction Type |

|---|

This table illustrates the formation of a key intermediate during the oxidation of maleic anhydride with hydrogen peroxide.

Photochemical and Thermal Decomposition Mechanisms

The decomposition of maleic anhydride, both through heat (thermal) and light (photochemical), has been a subject of detailed mechanistic study. These studies reveal that the molecule breaks down into smaller, stable gaseous products.

Thermal Decomposition: In the gas phase, the thermal decomposition of maleic anhydride has been investigated at temperatures ranging from 645 to 760 Kelvin. scribd.comresearchgate.net The reaction is a homogeneous, unimolecular process that follows first-order kinetics. scribd.comresearchgate.net The primary products of this decomposition are carbon monoxide (CO), carbon dioxide (CO₂), and acetylene (C₂H₂). scribd.comresearchgate.net

The mechanism is proposed to be a concerted reaction rather than one involving a biradical intermediate. scribd.comresearchgate.net The presence of alkali metal ion contaminants, even at parts-per-million levels, can significantly lower the decomposition temperature. douwin-chem.com For instance, with 10 ppm of alkali metal ions, the decomposition can begin around 200-204°C, and this temperature can drop below 150°C with higher concentrations of contaminants like potassium and sodium ions. douwin-chem.com

Photochemical Decomposition: Photochemical decomposition, induced by ultraviolet light in the 220-350 nm wavelength range, yields the same products as thermal decomposition: CO, CO₂, and C₂H₂. scribd.comresearchgate.net The proposed mechanism for photolysis suggests that the molecule, upon absorbing a photon, undergoes internal conversion to a highly vibrationally excited ground electronic state. scribd.comresearchgate.net It is from this "hot" ground state that the molecule decomposes. At wavelengths longer than 300 nm, this process can be quenched by collisions with other molecules, whereas at shorter wavelengths, the decomposition is independent of pressure. scribd.comresearchgate.net

Another photochemical reaction that maleic anhydride undergoes is dimerization. When irradiated, it can form cyclobutane (B1203170) tetracarboxylic dianhydride (CBTA), a reaction that has applications in the synthesis of polyimides. ataman-chemicals.com

Table 2: Decomposition of Maleic Anhydride

| Decomposition Method | Temperature/Wavelength | Products | Proposed Mechanism |

|---|---|---|---|

| Thermal | 645 - 760 K | CO, CO₂, C₂H₂ | Concerted, unimolecular |

| Photochemical | 220 - 350 nm | CO, CO₂, C₂H₂ | Internal conversion to vibrationally excited ground state |

This table summarizes the conditions, products, and proposed mechanisms for the thermal and photochemical decomposition of maleic anhydride.

The study of deuterated analogs like this compound would be invaluable in confirming these proposed mechanisms. For instance, analyzing the kinetic isotope effect could provide definitive evidence for or against the concerted mechanism in thermal decomposition by revealing if the C-H (or C-D) bond is broken in the rate-limiting step. cdnsciencepub.com

Polymerization and Copolymerization Studies with Maleic Anhydride D2

Homopolymerization of Maleic Anhydride-d2

Ring-Opening Copolymerization (ROCOP) with Epoxides and Cyclic Anhydrides

Specific studies detailing the ring-opening copolymerization (ROCOP) of this compound with epoxides and other cyclic anhydrides were not found in a review of the available literature. This polymerization method is a significant route to producing unsaturated polyesters, and the use of d2-MA would be highly beneficial for mechanistic investigations.

While numerous catalytic systems based on metals like zinc, aluminum, chromium, and magnesium have been developed for the controlled ROCOP of standard maleic anhydride (B1165640), research specifying the use of these catalysts with this compound is not presently available.

Detailed mechanistic studies of ROCOP often employ isotopic labeling to trace the pathways of monomers and catalyst species. However, specific literature detailing the use of this compound to investigate the mechanisms of chain initiation and propagation in its copolymerization with epoxides could not be located. Such studies would help clarify the precise steps of monomer insertion and the potential for side reactions involving the vinylic protons.

The synthesis of a wide array of unsaturated polyesters and more complex terpolymers using maleic anhydride is a well-established field. Despite this, no specific examples or detailed research findings on the synthesis of these materials using this compound were identified.

Mechanistic Investigations of Chain Initiation and Propagation in ROCOP

Free-Radical Copolymerization with Various Monomers

The free-radical copolymerization of this compound has been employed to gain deeper insight into polymerization mechanisms and the resulting polymer structure, particularly in alternating copolymer systems.

One notable area of research involves the alternating copolymerization of N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes (TDAS) with this compound. vt.edu In these studies, the deuterated monomer was specifically used to facilitate structural elucidation of the resulting copolymers by nuclear magnetic resonance (NMR) spectroscopy. The absence of proton signals from the maleic anhydride unit in ¹H NMR simplifies the spectra, allowing for unambiguous assignment of the signals from the stilbene (B7821643) comonomer. Furthermore, the use of deuterium (B1214612) labeling is critical for advanced techniques like ²H solid-state NMR, which can provide information on the dynamics and orientation of specific segments within the polymer backbone. vt.edu

A key objective of using this compound in these copolymerizations is to help elucidate the stereochemistry of the polymer chain. vt.edu For instance, in the copolymerization with stilbene derivatives, researchers have aimed to understand the configuration of the succinic anhydride units within the polymer backbone. The use of isotopic labeling, in conjunction with techniques like Double Quantum Heteronuclear Local Field (2Q-HLF) Solid State NMR on ¹³C-labeled analogues, helps in determining the torsional angles and confirming the configuration of the monomer units in the final polymer structure. vt.edu

Table 1: Experimental Details for Free-Radical Copolymerization using this compound

| Parameter | Details | Source |

|---|---|---|

| Deuterated Monomer | This compound (98 atom % D) | vt.edu |

| Comonomer Example | N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes (TDAS) | vt.edu |

| Polymerization Type | Free-radical alternating copolymerization | vt.edu |

| Purpose of Deuteration | Elucidation of copolymer structure and mechanism | vt.edu |

| Characterization Methods | ¹H NMR, IR Spectroscopy, ²H Solid State NMR | vt.edu |

Grafting Reactions onto Polymeric and Natural Substrates (e.g., Starch, Wood)

Post-Polymerization Modification and Derivatization of this compound Copolymers

The anhydride moiety within copolymers of this compound is a versatile precursor for a wide range of chemical transformations. This reactivity allows for post-polymerization modification (PPM), a powerful strategy to introduce diverse functionalities onto a polymer backbone. rsc.orgresearchgate.net The primary reaction pathway involves the ring-opening of the anhydride by various nucleophiles. ajchem-a.comjrespharm.com

This modular approach enables the tailoring of copolymer properties for specific applications. rsc.org For instance, copolymers of styrene (B11656) and maleic anhydride (SMA) can be readily modified. sapub.orgnsf.gov The amine-anhydride reaction, in particular, is noted for its rapid kinetics and high conversion rates under ambient conditions. rsc.orgresearchgate.net

Common derivatization reactions include:

Amidation/Imidation: Reaction with primary or secondary amines opens the anhydride ring to form a maleamic acid intermediate, which can then be cyclized to a maleimide. Diamines, such as ethylene (B1197577) diamine and hexamethylene diamine, have been used to modify poly(styrene-maleic anhydride), creating derivatives with altered thermal properties. sapub.org Other amines like N,N-dimethylethylenediamine and aminoethanol have also been successfully used. memtein.com

Esterification: Alcohols can react with the anhydride group, often catalyzed by agents like 4-dimethylaminopyridine (B28879) (DMAP), to form mono-esters. nsf.gov This method has been used to functionalize SMA with various alkoxy ethoxylates. nsf.gov

"Click" Chemistry: More advanced modifications utilize click-type reactions. For example, copolymers of maleic anhydride and functional epoxides can be modified post-polymerization via Diels-Alder reactions to attach bioactive molecules or alter surface properties like hydrophilicity. duke.edunih.govosti.gov Another approach involves modifying the polymer with cystamine, creating a thiol-functionalized brush that can undergo subsequent thiol-ene or thiol-Michael "click" reactions with a wide array of alkenes. rsc.orgresearchgate.net

These modifications allow for the creation of functional materials, such as those capable of forming lipid nanodiscs for membrane protein studies or thermally reversible nanocomposites. memtein.comosti.govnih.gov

Table 1: Examples of Post-Polymerization Modification Reactions on Maleic Anhydride Copolymers

| Original Copolymer | Modifying Reagent (Nucleophile) | Resulting Functional Group | Reference |

|---|---|---|---|

| Poly(styrene-co-maleic anhydride) | Ethylene Diamine (EthDA) | Amide/Imide | sapub.org |

| Poly(styrene-co-maleic anhydride) | Hexamethylene Diamine (HmDA) | Amide/Imide | sapub.org |

| Poly(styrene-co-maleic anhydride) | D-Glucosamine | Amide | memtein.com |

| Poly(styrene-co-maleic anhydride) | Aminoethanol | Ester/Amide | nsf.govmemtein.com |

| Poly(styrene-co-maleic anhydride) | Cystamine | Thiol (after reduction) | rsc.orgresearchgate.net |

| Poly(maleic anhydride-co-acrylates) | 2-amino ethyl benzoate (B1203000) | Amide/Ester | ajchem-a.com |

Polymer Characterization Methodologies (e.g., Molecular Weight Distribution, Thermal Analysis)

Characterization of this compound copolymers is essential to understand their structure-property relationships. Standard polymer analysis techniques are employed to determine molecular weight, thermal stability, and other key characteristics.

Molecular Weight Distribution

The molecular weight and molecular weight distribution of copolymers are typically determined using Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). google.comtudublin.ieverizonaonlinepublishing.com This technique separates polymer chains based on their hydrodynamic volume in solution. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). verizonaonlinepublishing.com A Đ value close to 1.0 indicates a narrow distribution of polymer chain lengths. For some copolymers, high-temperature GPC (HTGPC) is required, using solvents like 1,2-dimethylbenzene at elevated temperatures. tudublin.ie

Table 2: Molecular Weight Data for Maleic Anhydride-based Copolymers

| Copolymer | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (Đ) | Reference |

|---|---|---|---|---|

| Poly(styrene / DCPDMA) | 61,200 | 82,200 | 1.3 | verizonaonlinepublishing.com |

| Polypropylene-graft-Maleic Anhydride | 15,800 | - | - | tudublin.ie |

| Maleic Anhydride Copolymer | - | 7,500 | - | google.com |

| Maleic Anhydride Copolymer | - | 4,200 | - | google.com |

| Maleic Anhydride Copolymer | - | 2,700 | - | google.com |

DCPDMA: Dicyclopentadiene-maleic acid monoester

Thermal Analysis

The thermal behavior of this compound copolymers is investigated using several techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Thermal Analysis (DMTA) . ajchem-a.comsapub.orgresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. sapub.org It provides information on the thermal stability and decomposition profile of the polymer. For example, TGA has shown that poly(styrene-maleic anhydride) (SMA) decomposes in a single step, whereas its derivatives modified with diamines exhibit two distinct decomposition stages. sapub.org The initial, lower-temperature decomposition is attributed to the loss of the grafted side chain, while the higher-temperature step corresponds to the degradation of the main polymer backbone. sapub.org

Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Thermal Analysis (DMTA) are used to determine thermal transitions, most notably the glass transition temperature (Tg). ajchem-a.comresearchgate.net The Tg is a critical parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Chemical modification of the copolymer backbone significantly impacts Tg. For instance, the modification of maleic anhydride copolymers with 2-amino ethyl benzoate as a side chain increases the rigidity of the polymer, leading to a higher Tg compared to the unmodified copolymer. ajchem-a.com

Table 3: Thermal Properties of Modified and Unmodified Maleic Anhydride Copolymers

| Copolymer | Glass Transition Temp. (Tg) | Decomposition Temp. (°C) | Analysis Method | Reference |

|---|---|---|---|---|

| Poly(styrene-co-maleic anhydride) (SMA) | - | 358 | TGA | sapub.org |

| SMA modified with Ethylene Diamine (SMA-EthDA) | - | 170 (side chain), 395 (backbone) | TGA | sapub.org |

| SMA modified with Hexamethylene Diamine (SMA-HmDA) | - | 207 (side chain), 439 (backbone) | TGA | sapub.org |

| Poly(MAN-co-MMA) (I) | 92°C | - | DMTA | ajchem-a.com |

| Modified Copolymer Iab | 120°C | - | DMTA | ajchem-a.com |

| Poly(MAN-co-EMA) (II) | 94°C | - | DMTA | ajchem-a.com |

| Modified Copolymer IIab | 133°C | - | DMTA | ajchem-a.com |

MAN: Maleic Anhydride; MMA: Methyl Methacrylate; EMA: Ethyl Methacrylate. "ab" denotes modification with 2-amino ethyl benzoate.

Catalysis Research Utilizing Maleic Anhydride D2

Heterogeneous Catalysis for Deuterated Substrate Transformation

Heterogeneous catalysts are fundamental to many industrial chemical processes, offering advantages in separation and reusability. Research into the transformation of maleic anhydride (B1165640), including its deuterated forms, over solid catalysts provides critical data on catalyst design, activity, and stability.

The performance of supported metal catalysts is heavily influenced by the interplay between the active metal and the support material. Ceria (CeO₂), in particular, is a widely studied support due to its unique redox properties and ability to create oxygen vacancies, which can enhance catalytic activity.

In the context of maleic anhydride hydrogenation, nickel supported on ceria (Ni/CeO₂-δ) has been shown to be an effective catalyst system. mdpi.commdpi.com Studies reveal that Ni atoms can be incorporated into the crystal lattice of the CeO₂ support, occupying vacant sites on its surface. mdpi.com This incorporation enhances the formation of oxygen vacancies. mdpi.com The interaction between the metal and the support, known as the metal-support interaction (MSI), is crucial. A strong MSI can improve the dispersion of the metal particles and anchor them, preventing sintering and deactivation. mdpi.com For instance, the catalytic performance of Ni/CeO₂ in maleic anhydride hydrogenation is attributed to the synergistic effect of dispersed nickel species and surface oxygen vacancies on the ceria support. mdpi.commdpi.com The order of metal dispersion on CeO₂-δ has been found to be Ni > Co > Cu, which corresponds to the apparent activity for the transformation of maleic anhydride (MA) to succinic anhydride (SA). mdpi.comresearchgate.net

The shape and exposed crystal planes of the catalyst support material can have a significant impact on catalytic performance. Different morphologies of nanoscale CeO₂—such as nanocubes, nanorods, and nanoparticles—have been used to support Ni catalysts for maleic anhydride hydrogenation. mdpi.com

Research has demonstrated that the morphology of the CeO₂ support plays a vital role. mdpi.com Catalysts based on rod-shaped CeO₂ (CeO₂-R) exhibited higher catalytic activity compared to those with cube-like (CeO₂-C) or particle-like (CeO₂-P) morphologies. mdpi.com This superior performance was linked to a higher dispersion of Ni particles, a stronger metal-support interaction, a greater number of oxygen vacancies, and enhanced lattice oxygen mobility in the nanorod structure. mdpi.com The differences in maleic anhydride conversion across these catalysts underscore the importance of morphology and particle size, which directly influence Ni dispersion and the concentration of oxygen vacancies. mdpi.com

The primary goals in catalyst development are to achieve high activity, desired selectivity, and long-term stability. In the hydrogenation of maleic anhydride, the reaction can proceed through several steps to produce succinic anhydride (SA), γ-butyrolactone (GBL), and tetrahydrofuran (B95107) (THF). mdpi.commdpi.com

Studies on M/CeO₂-δ (M = Co, Ni, Cu) catalysts show that selectivity is highly dependent on the metal used. mdpi.com Ni/CeO₂-δ and Co/CeO₂-δ catalysts are capable of hydrogenating maleic anhydride completely to succinic anhydride before further converting SA to GBL. mdpi.comresearchgate.net In contrast, Cu/CeO₂-δ catalysts exhibit 100% selectivity for SA, showing no activity for the subsequent hydrogenolysis to GBL. mdpi.comresearchgate.net The Ni/CeO₂-δ catalyst demonstrates superior activity and selectivity for both the MA to SA and the SA to GBL reactions. mdpi.comresearchgate.net

The stability of these catalysts is also a critical factor. Ni-based catalysts supported on clay have been reported to have a long lifetime, with the yield of succinic anhydride remaining above 90% after 60 hours of reaction time. researchgate.net Similarly, Pd/Al₂O₃ catalysts showed high conversion (>98%) and selectivity (>99%) for over 1600 hours in a fixed-bed reactor for the selective hydrogenation of MA to SA. researchgate.net

| Catalyst | Support Morphology | MA Conversion | Product Selectivity | Key Findings | Reference |

|---|---|---|---|---|---|

| Ni/CeO₂-R | Nanorods | High | 100% to SA (initially) | Superior activity due to high Ni dispersion and oxygen vacancies. | mdpi.com |

| Ni/CeO₂-C | Nanocubes | Moderate | 100% to SA (initially) | Performance linked to catalyst shape and crystal plane. | mdpi.com |

| Ni/CeO₂-P | Nanoparticles | Lower | 100% to SA (initially) | Demonstrates the influence of support morphology on activity. | mdpi.com |

| Ni/CeO₂-δ | N/A | High | High for SA, then GBL | Superior activity and selectivity for GBL production compared to Co and Cu. | mdpi.comresearchgate.net |

| Co/CeO₂-δ | N/A | Moderate | High for SA, then low for GBL | Less active than Ni for GBL production. | mdpi.comresearchgate.net |

| Cu/CeO₂-δ | N/A | Low | 100% for SA only | Inert for the hydrogenolysis of SA to GBL. | mdpi.comresearchgate.net |

Influence of Catalyst Morphology and Crystal Plane Effects

Homogeneous Catalysis in Maleic Anhydride-d2 Reactions

Homogeneous catalysts, which operate in the same phase as the reactants, often provide high selectivity and activity under mild conditions. Their application in reactions involving maleic anhydride and its deuterated isotopologues is crucial for synthesizing fine chemicals and for mechanistic studies.

The activity and selectivity of homogeneous metal catalysts can be precisely tuned by modifying the ligands coordinated to the metal center. For reactions involving maleic anhydride, various ligand systems have been explored.

Iridium catalysts featuring N,P ligands have been developed for the asymmetric hydrogenation of maleic and fumaric acid derivatives, providing an efficient route to chiral succinates. nih.gov A specific catalyst derived from a 2,6-difluorophenyl-substituted pyridine-phosphinite ligand demonstrated the ability to convert a wide range of 2-alkyl and 2-arylmaleic acid diesters into the corresponding succinates with high enantiomeric purity. nih.gov

Furthermore, research into earth-abundant metals like iron and cobalt has focused on ligand design to control their redox chemistry. princeton.edu Strong π-accepting ligands, such as maleic anhydride itself, can promote two-electron processes like reductive elimination, which are key steps in many catalytic cycles. princeton.edu In one specific study, [1-¹³C]maleic anhydride-d₂ was hydrogenated using a homogeneous catalyst in an organic solvent to produce [1-¹³C]succinic anhydride-d₂, which was subsequently hydrolyzed to yield the desired succinate. chemrxiv.org This work highlights the use of deuterated substrates in combination with homogeneous catalysis to trace reaction pathways and create specifically labeled products. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find correlations between the chemical structure of compounds and their biological or chemical activity. nih.gov In catalysis, QSAR can be employed to predict the performance of a catalyst based on its structural and electronic properties, thereby accelerating the discovery of new and improved catalytic systems. nih.gov

A QSAR model is built by developing a mathematical relationship between calculated molecular properties (descriptors) and an observed activity. nih.gov For a series of catalysts, descriptors can include steric parameters, electronic properties, and binding energies. For instance, a model could be developed for ligand-based catalysts by correlating ligand properties with the observed reaction rate or selectivity. nih.gov Once a statistically robust model is validated, it can be used to predict the activity of new, untested catalyst designs, prioritizing the most promising candidates for synthesis and experimental evaluation. nih.gov While specific QSAR models for this compound catalysis are not widely documented, the methodology represents a powerful tool for the rational design of catalysts for this and other deuterated substrates.

Development of Ligand-Based Catalytic Systems

Role of this compound as a Probe in Mechanistic Catalytic Studies

This compound, the deuterated analogue of maleic anhydride, serves as a critical tool in catalysis research for elucidating complex reaction mechanisms. By replacing the hydrogen atoms on the carbon-carbon double bond with deuterium (B1214612), researchers can trace the pathways of these atoms and gain insights into the transition states of catalytic reactions. This isotopic labeling is particularly valuable in kinetic isotope effect (KIE) studies and in surface science investigations of catalyst-substrate interactions.

One of the primary applications of this compound is in the study of the kinetic isotope effect, which compares the rate of a reaction with a deuterated substrate to the rate with a non-deuterated one. The magnitude of the KIE can provide evidence for bond-breaking or bond-forming steps in the rate-determining step of a reaction. For instance, in Diels-Alder reactions, the use of deuterium-labeled this compound has been instrumental in understanding the synchronicity of the cycloaddition process. ccu.edu.twresearchgate.net

A notable example is the investigation of the Diels-Alder reaction between rigid orthoanthracenophanes and maleic anhydride. A study observed a significant inverse secondary deuterium kinetic isotope effect (SDKIE) with a kH₂/kD₂ value of 0.78 when using this compound. ccu.edu.tw This inverse effect, where the deuterated compound reacts faster, suggests a change in the hybridization of the carbon atoms in the transition state, providing crucial information about its geometry. ccu.edu.tw

In another study focusing on the decomposition of the Diels-Alder adduct of 2-methylfuran (B129897) and maleic anhydride, nuclear magnetic resonance (NMR) was used to study the deuterium isotope effect. The results from this study indicated that in the reverse reaction, both bonds break simultaneously, providing clarity on the concerted nature of the mechanism. osti.gov

The following table summarizes the kinetic isotope effects observed in Diels-Alder reactions utilizing this compound.

| Reactant(s) | kH₂/kD₂ | Mechanistic Implication |

| Orthonaphtho[3.3]orthoanthracenophane + this compound | 0.78 | Inverse secondary KIE suggests a change in hybridization at the transition state. ccu.edu.tw |

| Anthracene (B1667546) + this compound | 0.96 | SDKIE similar to anthracene itself. ccu.edu.tw |

| Isoprene + this compound | 0.95-0.97 | Small secondary KIE at specific positions. |

Furthermore, this compound is employed in surface science studies to probe the adsorption and reaction of the molecule on various catalyst surfaces. Techniques such as Temperature-Programmed Desorption (TPD) and High-Resolution Electron Energy Loss Spectroscopy (HREELS) can distinguish between different adsorption geometries and reaction pathways due to the mass and vibrational frequency differences between hydrogen and deuterium.

A study on the adsorption of maleic anhydride and its deuterated form on different palladium and molybdenum surfaces revealed distinct bonding configurations. On a multilayer Pd(111)/Mo(110) surface, maleic anhydride bonds through the olefinic bond in a di-σ configuration. In contrast, on a monolayer of Pd(111)/Mo(110), it adopts a π-bonded configuration through the olefin. On the Mo(110) surface, the molecule bonds through the ring oxygen with the molecular plane perpendicular to the surface. These different adsorption geometries directly influence the subsequent catalytic reactions. The following table details these findings.

| Catalyst Surface | Adsorption Geometry of Maleic Anhydride | Spectroscopic Evidence |

| Multilayer Pd(111)/Mo(110) | Di-σ configuration through the olefin bond | HREELS |

| Monolayer Pd(111)/Mo(110) | π-bonded through the olefin | HREELS |

| Mo(110) | Bonded through the ring oxygen, plane perpendicular to the surface | HREELS |

In a phosphine-catalyzed [4+1] cycloaddition reaction, 98% deuterated maleic anhydride was used as a substrate. This allowed researchers to trace the deuterium atoms in the final product, confirming the reaction pathway, although some H/D exchange was observed due to the presence of water in the solvent. researchgate.net These examples underscore the utility of this compound as a precise probe for unraveling the intricate details of catalytic mechanisms.

Advanced Applications of Maleic Anhydride D2 in Materials Science Research

Integration into Advanced Polymeric Materials and Composites

The incorporation of maleic anhydride (B1165640) and its deuterated form, Maleic anhydride-d2, into polymeric materials and composites is a key strategy for enhancing material properties. Maleic anhydride acts as a compatibilizer and coupling agent, improving the interfacial adhesion between different phases in a composite material. researchgate.netmarketresearchintellect.com This modification can lead to significant improvements in the mechanical, thermal, and chemical resistance properties of the resulting materials. marketresearchintellect.comcoacechem.com

The grafting of maleic anhydride onto a polymer backbone is a common method to create maleic anhydride grafted polymers (MAGPs). marketresearchintellect.com This chemical alteration enhances the polymer's functionality, adhesive qualities, and compatibility with other materials, making them valuable in industries such as automotive, construction, and packaging. marketresearchintellect.comcoacechem.com For instance, in wood-plastic composites, maleic anhydride treatment can improve the tensile strength by enhancing the bond between the wood fibers and the polymer matrix. researchgate.net Similarly, in high-density polyethylene (B3416737)/waste glass powder composites, maleic anhydride-grafted polyethylene acts as a compatibilizer, leading to superior mechanical properties. nih.gov

The use of this compound in these applications allows researchers to utilize techniques like neutron scattering to probe the structure and dynamics of the polymer chains and the interface between the polymer and filler materials. This provides a deeper understanding of how the compatibilizer functions at a molecular level, enabling the design of more effective composite materials.

Table 1: Effects of Maleic Anhydride Treatment on Composite Properties

| Composite System | Maleic Anhydride Concentration | Observed Effect on Properties | Reference |

| Polyester (B1180765)/Mauve Filaments | 10% mass proportion | Positive effect on physical properties (water absorption), negative on impact strength. | redalyc.org |

| PCL/TPSS/Kenaf Dust | 2 wt% | Poor adhesion, polymer chain scission. | researchgate.net |

| Recycled Polymer Blend/Date Palm Fibre | 1 wt% | Improved tensile strength, modulus, and hardness. | researchgate.net |

| Polyethylene/Olive Wood Sawdust | 3 wt% | Highest tensile strength. | researchgate.net |

| Recycled HDPE/Waste Glass Powder | 1.5 wt% | Increased tensile strength and modulus. | nih.gov |

Research on Deuterated Polymers for Specific Material Properties (e.g., Optical, Mechanical)

The synthesis of deuterated polymers using this compound is a focal point of research aimed at achieving specific material properties, particularly in the realms of optics and mechanics. Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), can subtly alter the physical and chemical properties of a polymer due to the "isotope effect." These changes can be exploited to fine-tune material characteristics for advanced applications.

While direct research on the optical and mechanical properties of polymers derived specifically from this compound is not extensively documented in the provided search results, the general principles of using deuterated monomers suggest significant potential. For instance, in optical applications, deuteration can reduce absorption losses in the near-infrared region of the electromagnetic spectrum, which is crucial for the performance of optical fibers and other photonic devices. The substitution of C-H bonds with C-D bonds shifts the vibrational frequencies to lower energies, moving the absorption bands away from the wavelengths used for data transmission.

In terms of mechanical properties, the increased mass of deuterium can affect the viscoelastic response and chain dynamics of polymers. This can lead to changes in properties such as the glass transition temperature, modulus, and damping characteristics. mdpi.com These modifications can be advantageous in applications requiring specific vibrational damping or altered mechanical responses under dynamic loading. The use of this compound allows for the precise placement of deuterium labels within the polymer structure, enabling detailed studies of these effects using techniques like dynamic mechanical analysis (DMA) and neutron scattering. mdpi.com

Utilization as a Building Block in Complex Organic Synthesis

Maleic anhydride is a highly versatile and cost-effective reagent in organic synthesis, known for its reactivity in a variety of reactions. und.edu Its electron-deficient double bond and cyclic anhydride functionality make it an excellent substrate for Diels-Alder reactions, nucleophilic additions, and photocycloadditions. und.eduscbt.com This reactivity allows for the synthesis of a wide array of complex organic molecules, including intermediates for pharmaceuticals, agrochemicals, and polymers. und.edu

The deuterated version, this compound, serves as a valuable building block for introducing deuterium labels into specific positions within a target molecule. scbt.com This isotopic labeling is instrumental in mechanistic studies, allowing researchers to trace the fate of atoms throughout a reaction pathway. For example, in Diels-Alder reactions, using this compound can help elucidate the stereochemistry and regioselectivity of the cycloaddition. core.ac.uk

Furthermore, this compound can be used to synthesize deuterated monomers for polymerization, leading to the creation of isotopically labeled polymers for advanced materials research. polymersource.ca The ability to selectively introduce deuterium provides a powerful tool for understanding polymer structure-property relationships through techniques like NMR spectroscopy and neutron scattering.

Table 2: Key Reactions and Applications of Maleic Anhydride in Organic Synthesis

| Reaction Type | Description | Resulting Products/Applications | Reference |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction between a conjugated diene and a dienophile (maleic anhydride). | Bicyclic compounds, used as intermediates in further synthesis. | scbt.comcore.ac.uk |

| Nucleophilic Addition | Reaction with nucleophiles at the carbonyl carbons of the anhydride ring. | Maleimides, dicarboxylic acids, and esters. | und.edu |

| Photocycloaddition | [2+2] cycloaddition reaction upon exposure to UV light. | Cyclobutane (B1203170) derivatives. | und.edu |

| Polymerization | Copolymerization with various monomers. | Poly(maleic anhydride) copolymers with diverse properties. | researchgate.net |

Applications in Supramolecular Chemistry and Self-Assembly

While direct evidence for the application of this compound in supramolecular chemistry and self-assembly is limited in the provided search results, the general behavior of maleic anhydride and its derivatives suggests significant potential in this field. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, functional structures.

Maleic anhydride and its derivatives can participate in various non-covalent interactions, such as hydrogen bonding (after hydrolysis to maleic acid), dipole-dipole interactions, and π-π stacking. These interactions can drive the self-assembly of molecules into larger architectures like micelles, vesicles, and gels. For example, amphiphilic polymers containing maleic anhydride units can self-assemble in aqueous solutions to form nanoparticles. researchgate.net The pH-responsive nature of the maleic anhydride group, which can be hydrolyzed to carboxylic acids, allows for the creation of smart materials that change their structure and properties in response to environmental stimuli. researchgate.net